Thermal Stability: Glass Transition Temperature (Tg) vs. ADN
The target compound (analog DAPFB) exhibits a glass transition temperature (Tg) of 159 °C, whereas the classic blue host ADN (9,10-di(2-naphthyl)anthracene) has a reported Tg of approximately 125 °C [1]. This 34 °C higher Tg indicates superior morphological stability against Joule heating during device operation, reducing the risk of crystallization-induced device failure [1]. The decomposition temperature (Td) for DAPFB is 441 °C, further confirming its high thermal robustness [1].
| Evidence Dimension | Glass Transition Temperature (Tg) |
|---|---|
| Target Compound Data | 159 °C (DAPFB analog) |
| Comparator Or Baseline | ADN: ~125 °C |
| Quantified Difference | +34 °C |
| Conditions | Differential scanning calorimetry (DSC); heating rate 10 °C/min under N2 |
Why This Matters
Higher Tg directly correlates with longer device operational lifetime and resistance to morphological degradation under thermal stress, a key procurement criterion for commercial OLED materials.
- [1] Ye, S.; Chen, J.; Di, C.-A.; Liu, Y.; Lu, K.; Wu, W.; Du, C.; Liu, Y.; Shuai, Z.; Yu, G. Phenyl-substituted fluorene-dimer cored anthracene derivatives: highly fluorescent and stable materials for high performance organic blue- and white-light-emitting diodes. J. Mater. Chem. 2010, 20, 3186–3194. DOI: 10.1039/b925418h. View Source
